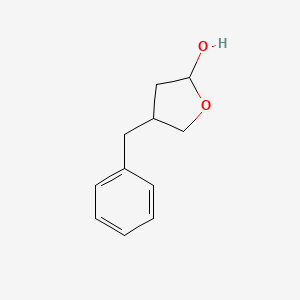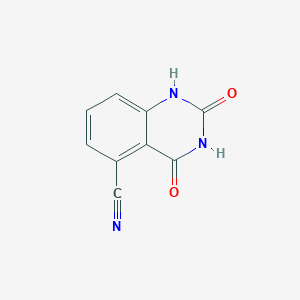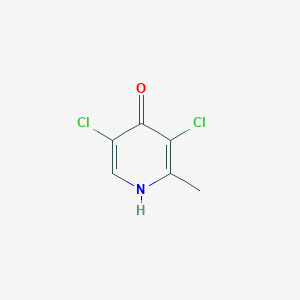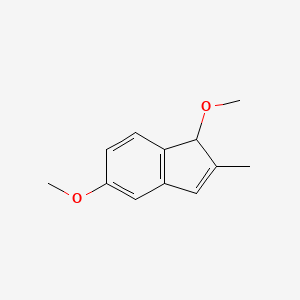
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one is an organic compound with the molecular formula C11H18O2 It is a derivative of indanone, characterized by the presence of an ethoxy group at the second position and a hexahydroindenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one can be achieved through several methods. One common approach involves the alkylation of 2,3,4,5,6,7-hexahydro-1H-inden-1-one with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies on its binding affinity and interaction with target proteins can provide insights into its pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6,7-Hexahydro-1H-indene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
2,3,4,5,6,7-Hexahydro-1H-inden-1-one: Similar core structure but without the ethoxy group, leading to different chemical properties.
4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-: Contains additional methyl groups, resulting in distinct steric and electronic effects.
Uniqueness
2-Ethoxy-2,3,4,5,6,7-hexahydro-1H-inden-1-one is unique due to the presence of the ethoxy group, which imparts specific reactivity and potential biological activity. This functional group can influence the compound’s solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H16O2 |
|---|---|
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
2-ethoxy-2,3,4,5,6,7-hexahydroinden-1-one |
InChI |
InChI=1S/C11H16O2/c1-2-13-10-7-8-5-3-4-6-9(8)11(10)12/h10H,2-7H2,1H3 |
Clé InChI |
LTAYTTLOJLPYJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1CC2=C(C1=O)CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)

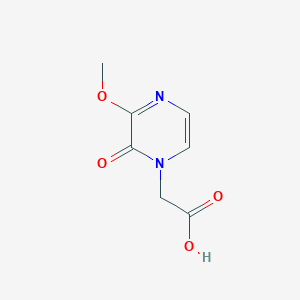
![3-Methyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B11909421.png)

![Ethyl 3,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B11909427.png)
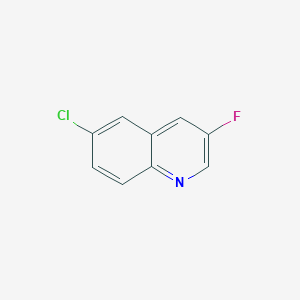
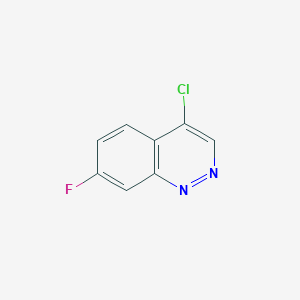
![5-Cyano-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909440.png)
